molecular formula C6H6BrNO B1272739 3-Bromo-2-hydroxy-6-picoline CAS No. 374633-33-7

3-Bromo-2-hydroxy-6-picoline

Cat. No.: B1272739
CAS No.: 374633-33-7
M. Wt: 188.02 g/mol
InChI Key: NYYSVYAQWWOZFG-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-6-picoline is an organic compound with the molecular formula C6H6BrNO It is a derivative of picoline, a methylpyridine, and features a bromine atom at the third position and a hydroxyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-6-picoline typically involves the bromination of 2-hydroxy-6-picoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-hydroxy-6-picoline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Formation of 2-hydroxy-6-picoline derivatives.

    Oxidation: Formation of 2-pyridone derivatives.

    Reduction: Formation of 2-hydroxy-6-picoline.

Scientific Research Applications

3-Bromo-2-hydroxy-6-picoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-6-picoline depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, it may interact with enzymes or receptors, influencing their activity. The hydroxyl and bromine groups play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

    2-Hydroxy-6-picoline: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromo-2-methoxy-6-picoline: Features a methoxy group instead of a hydroxyl group, altering its chemical properties.

    3-Bromo-2-hydroxy-5-nitro-6-picoline:

Uniqueness: 3-Bromo-2-hydroxy-6-picoline is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

3-bromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYSVYAQWWOZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370298
Record name 3-Bromo-2-hydroxy-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374633-33-7
Record name 3-Bromo-2-hydroxy-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-methyl-pyridin-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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